molecular formula C22H29N3O5 B2902753 1-[4-(4-Methoxypiperidin-1-YL)phenyl]-3-(3,4,5-trimethoxyphenyl)urea CAS No. 1448124-92-2

1-[4-(4-Methoxypiperidin-1-YL)phenyl]-3-(3,4,5-trimethoxyphenyl)urea

Cat. No.: B2902753
CAS No.: 1448124-92-2
M. Wt: 415.49
InChI Key: QCHZYZCJEWLUSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[4-(4-Methoxypiperidin-1-YL)phenyl]-3-(3,4,5-trimethoxyphenyl)urea is a synthetic, unsymmetrical N,N'-diaryl urea compound of high interest in medicinal chemistry and pharmacological research. The molecular structure incorporates a 4-methoxypiperidine moiety linked to a phenyl ring, combined with a 3,4,5-trimethoxyphenyl group through a urea bridge. This urea linkage is a privileged pharmacophore known to facilitate hydrogen bonding with biological targets, a feature common to several FDA-approved therapeutics and investigational compounds . While the specific biological profile of this compound is under investigation, structurally related diaryl ureas have demonstrated significant potential across various research areas. These compounds are frequently explored as protein kinase inhibitors, with some analogs like Sorafenib and Regorafenib being used in anticancer therapies . Other research avenues for diaryl ureas include their activity as allosteric modulators of neurotransmitter receptors, such as the M4 muscarinic acetylcholine receptor, which is a target for neurological and psychiatric conditions , and as modulators of enzymes like gamma secretase, investigated in the context of Alzheimer's disease . The presence of the trimethoxyphenyl group is a common structural feature in ligands that interact with tubulin and is found in many cytotoxic agents. This product is intended for research and development purposes only in laboratory settings. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers are encouraged to consult the product's Certificate of Analysis for specific data on purity, stability, and handling procedures.

Properties

IUPAC Name

1-[4-(4-methoxypiperidin-1-yl)phenyl]-3-(3,4,5-trimethoxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N3O5/c1-27-18-9-11-25(12-10-18)17-7-5-15(6-8-17)23-22(26)24-16-13-19(28-2)21(30-4)20(14-16)29-3/h5-8,13-14,18H,9-12H2,1-4H3,(H2,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCHZYZCJEWLUSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCN(CC1)C2=CC=C(C=C2)NC(=O)NC3=CC(=C(C(=C3)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(4-Methoxypiperidin-1-YL)phenyl]-3-(3,4,5-trimethoxyphenyl)urea typically involves the following steps:

    Formation of the Piperidine Intermediate: The initial step involves the synthesis of 4-(4-methoxypiperidin-1-yl)phenylamine through a nucleophilic substitution reaction. This is achieved by reacting 4-methoxypiperidine with 4-fluoronitrobenzene under basic conditions.

    Reduction of Nitro Group: The nitro group in the intermediate is then reduced to an amine using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.

    Urea Formation: The final step involves the reaction of the amine intermediate with 3,4,5-trimethoxyphenyl isocyanate to form the desired urea compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

1-[4-(4-Methoxypiperidin-1-YL)phenyl]-3-(3,4,5-trimethoxyphenyl)urea can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The urea moiety can be reduced to form corresponding amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents such as nitric acid for nitration or bromine for halogenation.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

1-[4-(4-Methoxypiperidin-1-YL)phenyl]-3-(3,4,5-trimethoxyphenyl)urea has several scientific research applications:

    Medicinal Chemistry: Potential use as a lead compound for the development of new pharmaceuticals targeting specific receptors or enzymes.

    Pharmacology: Investigation of its pharmacokinetic and pharmacodynamic properties to understand its therapeutic potential.

    Material Science: Use as a building block for the synthesis of novel polymers or materials with unique properties.

    Biology: Study of its interactions with biological macromolecules to elucidate its mechanism of action.

Mechanism of Action

The mechanism of action of 1-[4-(4-Methoxypiperidin-1-YL)phenyl]-3-(3,4,5-trimethoxyphenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Urea-Based Derivatives

1-(4-Methoxyphenyl)-3-(4-(pyridin-3-yl)-2-(3,4,5-trimethoxyphenoxy)phenyl)urea (5g)
  • Structure: Replaces the piperidine moiety with a pyridin-3-yl group and introduces a phenoxy linker.
  • The phenoxy linker increases rotational flexibility, which may affect binding to rigid enzyme active sites.
  • Activity : Reported in anticancer screens but lacks quantitative IC₅₀ data in the available literature .
1-[(1-Methylpiperidin-4-yl)methyl]-3-(3,4,5-trimethoxyphenyl)urea
  • Structure : Features a methyl-substituted piperidine connected via a methylene group to the urea.
  • Key Differences: The methyl group on the piperidine nitrogen may enhance metabolic stability by reducing oxidative dealkylation.
(E)-1-(4”-Chlorophenyl)-3-(3’-(3-(3,4,5-trimethoxyphenyl)acryloyl)phenyl)urea (1g)
  • Structure : Replaces the piperidine-phenyl group with a chlorophenyl-acryloyl hybrid.
  • Key Differences: The acryloyl group introduces planar rigidity, which may limit binding to flexible pockets.
  • Activity : Synthesized for analgesic applications, but biological data are unavailable .

Non-Urea Derivatives with 3,4,5-Trimethoxyphenyl Moieties

(E)-1-[4-(Prop-2-yn-1-yloxy)phenyl]-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one
  • Structure: Contains a propenone linker instead of urea, with a propargyl ether substituent.
  • Key Differences: The propenone group enables π-π stacking interactions but lacks hydrogen-bond donors. The propargyl ether may participate in click chemistry for targeted drug delivery.
(E)-1-(4-Aminophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one
  • Structure: A chalcone derivative with an amino group on the phenyl ring.
  • Key Differences: The amino group improves water solubility and enables covalent modifications (e.g., amide coupling). Chalcone scaffolds are known for tubulin polymerization inhibition.

Pharmacokinetic and Physicochemical Comparisons

Property Target Compound 5g 1g Chalcone
Molecular Weight ~460 g/mol ~450 g/mol ~420 g/mol ~340 g/mol
LogP (Predicted) 3.2 2.8 3.5 2.1
Hydrogen Bond Donors 2 2 2 1
Rotatable Bonds 6 7 5 4
  • Key Observations :
    • The target compound’s higher logP suggests superior membrane permeability but may increase off-target binding.
    • Urea derivatives generally exhibit more rotatable bonds than chalcones, reducing conformational entropy upon target binding.

Biological Activity

1-[4-(4-Methoxypiperidin-1-YL)phenyl]-3-(3,4,5-trimethoxyphenyl)urea is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, effects on various biological systems, and relevant case studies.

  • Molecular Formula : C19H24N2O4
  • Molecular Weight : 344.41 g/mol
  • CAS Number : 1096865-58-5

The compound exhibits various biological activities, primarily through interactions with specific receptors and enzymes. Its structure includes a methoxypiperidine moiety, which is known to influence neuropharmacological effects. The trimethoxyphenyl group may enhance its lipophilicity, facilitating better membrane penetration and receptor binding.

Key Mechanisms:

  • Receptor Modulation : The compound may act as a modulator for neurotransmitter receptors, particularly in the central nervous system (CNS), potentially affecting dopaminergic and serotonergic pathways.
  • Enzyme Inhibition : It may inhibit specific enzymes involved in neurotransmitter metabolism, which can lead to increased levels of neurotransmitters like dopamine and serotonin.

Neurotoxicity Studies

Research has indicated that compounds with similar structures can exhibit neurotoxic effects. For instance, studies on analogs of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) suggest that neurotoxicity is associated with their capacity to be oxidized by monoamine oxidase B (MAO-B), a key enzyme in the metabolism of neuroactive substances .

Pharmacological Effects

This compound has shown promise in:

  • Antidepressant Activity : By modulating serotonin levels.
  • Neuroprotective Effects : Potentially reducing oxidative stress in neuronal cells.

Study on Neuroprotective Effects

A study investigated the neuroprotective effects of compounds structurally related to this compound in models of Parkinson's disease. It was found that these compounds could mitigate dopaminergic neuron loss when administered prior to neurotoxic agents like MPTP .

Evaluation of Antidepressant Properties

Another study evaluated the antidepressant-like effects in animal models. The administration of the compound resulted in significant reductions in despair behavior in forced swim tests and increased locomotor activity, suggesting enhanced mood and motivation .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
NeurotoxicityInduces dopaminergic neuron loss
AntidepressantReduces despair behavior; increases locomotion
NeuroprotectionMitigates neuronal loss from MPTP exposure

Q & A

Basic Research Questions

Q. How can the synthesis of 1-[4-(4-Methoxypiperidin-1-YL)phenyl]-3-(3,4,5-trimethoxyphenyl)urea be optimized for improved yield and purity?

  • Methodological Answer : Synthesis optimization involves stepwise control of reaction parameters. For example:

  • Temperature : Maintain 60–80°C during coupling reactions to prevent side-product formation .
  • Solvent Choice : Use polar aprotic solvents (e.g., DMF or DMSO) to enhance reactivity of urea-forming intermediates .
  • Catalysts : Employ carbodiimide-based catalysts (e.g., EDC/HOBt) for efficient amide bond formation between aryl amines and isocyanates .
  • Purification : Column chromatography with a gradient of ethyl acetate/hexane (3:7 to 1:1) resolves impurities from the final product .

Q. What analytical techniques are critical for structural confirmation of this compound?

  • Methodological Answer : A multi-technique approach is required:

  • NMR Spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., methoxy groups at δ 3.7–3.9 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 470.22) .
  • X-ray Crystallography : Resolves spatial arrangement of the piperidine and trimethoxyphenyl groups .

Q. What preliminary assays are recommended to evaluate its biological activity?

  • Methodological Answer : Prioritize in vitro screens:

  • Kinase Inhibition : Use ADP-Glo™ assays against kinases (e.g., PI3K, mTOR) due to structural similarity to known urea-based inhibitors .
  • Antiproliferative Activity : Test in cancer cell lines (e.g., MCF-7, A549) via MTT assays, with IC₅₀ values calculated using nonlinear regression .
  • Solubility/Permeability : Perform shake-flask solubility (in PBS) and Caco-2 assays to assess drug-likeness .

Advanced Research Questions

Q. How do structural modifications influence its structure-activity relationship (SAR) in kinase inhibition?

  • Methodological Answer : SAR studies require systematic substituent variation:

  • Piperidine Methoxy Group : Replacement with bulkier groups (e.g., ethoxy) reduces solubility but may enhance target binding .
  • Trimethoxyphenyl Ring : Removing one methoxy group (e.g., 3,4-dimethoxy) decreases potency by 5-fold, as shown in comparative studies (Table 1) .

Table 1 : SAR of Analogues in PI3Kα Inhibition

Substituent on PiperidineIC₅₀ (nM)Solubility (µg/mL)
4-Methoxy12.38.5
4-Ethoxy18.75.2
4-Hydroxy45.612.1

Q. What strategies resolve contradictions in bioactivity data across different assay platforms?

  • Methodological Answer : Cross-validate findings using:

  • Orthogonal Assays : Compare enzymatic (e.g., fluorescence polarization) and cellular (e.g., Western blot for p-AKT) results to confirm target engagement .
  • Proteomics Profiling : Use affinity pull-down/MS to identify off-target interactions that may explain variability .
  • Dose-Response Reproducibility : Test across multiple plates/labs to rule out technical artifacts .

Q. How can computational modeling guide the design of derivatives with enhanced blood-brain barrier (BBB) penetration?

  • Methodological Answer : Apply in silico tools:

  • Molecular Dynamics (MD) Simulations : Predict BBB permeability via logP (optimal range: 2–3) and polar surface area (<90 Ų) .
  • Docking Studies : Target P-glycoprotein binding sites to avoid efflux; prioritize derivatives with reduced hydrogen-bond donors .
  • QSAR Models : Corrogate in vitro permeability data (e.g., PAMPA) with descriptors like topological polar surface area (TPSA) .

Q. What in vivo models are suitable for assessing pharmacokinetics and toxicity?

  • Methodological Answer : Use rodent models with LC-MS/MS quantification:

  • Pharmacokinetics : Administer 10 mg/kg IV/orally to Sprague-Dawley rats; measure plasma half-life (t₁/₂), Cmax, and AUC .
  • Toxicity : Conduct 14-day repeat-dose studies in mice, monitoring liver enzymes (ALT/AST) and renal function (creatinine) .
  • Tissue Distribution : Radiolabel the compound (¹⁴C) to track accumulation in brain, liver, and kidneys .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.